molecular formula C11H19ClN2O2 B7918895 N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide

Cat. No.: B7918895
M. Wt: 246.73 g/mol
InChI Key: LPLQJEXYGAKKSN-UHFFFAOYSA-N
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Description

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a piperidine ring substituted with a 2-chloro-acetyl group and an ethyl-acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide typically involves the reaction of piperidine derivatives with chloroacetyl chloride and ethylamine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general synthetic route can be summarized as follows:

    Formation of the Intermediate: Piperidine is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form the intermediate N-(2-chloroacetyl)piperidine.

    Acetamide Formation: The intermediate is then reacted with ethylamine to form this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloroacetyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

    Reduction Reactions: The compound can undergo reduction reactions to convert the carbonyl group to an alcohol.

    Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Reaction conditions typically involve the use of a base and an appropriate solvent.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Oxidation Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products Formed

    Substitution Reactions: Products include substituted piperidine derivatives with various functional groups.

    Reduction Reactions: Products include alcohol derivatives of the original compound.

    Oxidation Reactions: Products include carboxylic acids and other oxidized derivatives.

Scientific Research Applications

N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    N-(2-Chloroacetyl)piperidine: A precursor in the synthesis of N-[1-(2-Chloro-acetyl)-piperidin-4-yl]-N-ethyl-acetamide.

    N-Ethylpiperidine: A related compound with similar structural features but lacking the chloroacetyl group.

Uniqueness

This compound is unique due to the presence of both the chloroacetyl and ethyl-acetamide groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

N-[1-(2-chloroacetyl)piperidin-4-yl]-N-ethylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19ClN2O2/c1-3-14(9(2)15)10-4-6-13(7-5-10)11(16)8-12/h10H,3-8H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPLQJEXYGAKKSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1CCN(CC1)C(=O)CCl)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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